2-Chloro-3'-piperidinomethyl benzophenone
Overview
Description
“2-Chloro-3’-piperidinomethyl benzophenone” is a chemical compound with the CAS Number: 898793-30-1 . It has a molecular weight of 313.83 and its IUPAC name is (2-chlorophenyl)[3-(1-piperidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular formula of “2-Chloro-3’-piperidinomethyl benzophenone” is C19H20ClNO . The InChI Code is 1S/C19H20ClNO/c20-18-10-3-2-9-17(18)19(22)16-8-6-7-15(13-16)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2 .
Scientific Research Applications
Environmental Science and Degradation Mechanisms
- Degradation of Benzophenone Compounds : Research indicates that benzophenone derivatives undergo various degradation processes in water treatments, such as chlorination and UV/chlorination reactions. These processes are crucial for mitigating the environmental impact of these compounds, often used as UV filters. The studies reveal the kinetics, degradation pathways, and the formation of transformation products during treatment processes. For example, the degradation of Benzophenone-3 by chlorination and UV/chlorination reactions has been explored, identifying transformation products and proposing degradation pathways mainly associated with electrophilic aromatic halogenation (Lee et al., 2020).
Material Science and Applications
- Photocatalytic Degradation : Benzophenone derivatives have been studied for their role in photocatalytic degradation processes. The photocatalytic activity of titanium dioxide particles has been utilized to degrade benzophenone compounds in water, highlighting the potential of photocatalysis as an effective method for the removal of such pollutants from aquatic environments (Zúñiga-Benítez et al., 2016).
Health and Environmental Impact
- Toxicological Effects : The toxicological impacts of benzophenone derivatives have been a concern, especially considering their widespread use in personal care products. Studies have focused on understanding their metabolism, endocrine-disrupting activities, and the variation in acute toxicity following environmental transformations. For instance, the metabolism of UV-filter Benzophenone-3 by liver microsomes and its effect on endocrine-disrupting activity were examined, shedding light on the metabolic pathways and the potential health risks associated with exposure to these compounds (Watanabe et al., 2015).
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-10-3-2-9-17(18)19(22)16-8-6-7-15(13-16)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNNQAIXNPTNME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643151 | |
Record name | (2-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-30-1 | |
Record name | Methanone, (2-chlorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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